molecular formula C11H15NO2 B1308983 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine CAS No. 91246-63-8

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No.: B1308983
CAS No.: 91246-63-8
M. Wt: 193.24 g/mol
InChI Key: BDTTYRMUFWQXNJ-UHFFFAOYSA-N
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Description

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is an organic compound characterized by the presence of a tetrahydrofuran ring attached to a phenylamine group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Methoxylation: The tetrahydrofuran ring is then methoxylated using methanol in the presence of an acid catalyst to form tetrahydrofuran-2-ylmethanol.

    Coupling with Phenylamine: The final step involves the coupling of tetrahydrofuran-2-ylmethanol with phenylamine. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of tetrahydrofuran-2-ylmethanol is replaced by the amine group of phenylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are chosen to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydrofuran-2-ylmethoxy)benzamide
  • 4-(Propan-2-yloxy)benzamide
  • 4-(Difluoromethoxy)benzamide
  • 4-(2-Morpholinylmethoxy)benzamide

Uniqueness

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is unique due to its specific structural features, such as the tetrahydrofuran ring and the methoxy linkage to the phenylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTTYRMUFWQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424400
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91246-63-8
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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